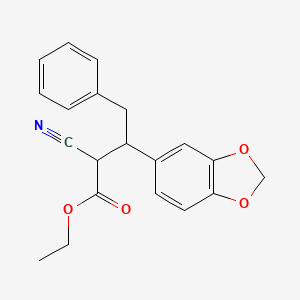
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring, a cyano group, and a phenylbutanoate moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with cyano and phenylbutanoate precursors under controlled conditions. The reaction often requires catalysts such as bases or acids and solvents like ethanol or dichloromethane to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .
Scientific Research Applications
ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate
- 2-(6-benzoylbenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
ETHYL 3-(2H-1,3-BENZODIOXOL-5-YL)-2-CYANO-4-PHENYLBUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-2-cyano-4-phenylbutanoate |
InChI |
InChI=1S/C20H19NO4/c1-2-23-20(22)17(12-21)16(10-14-6-4-3-5-7-14)15-8-9-18-19(11-15)25-13-24-18/h3-9,11,16-17H,2,10,13H2,1H3 |
InChI Key |
SHOOUTRHZYZRBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















